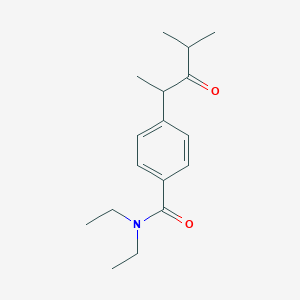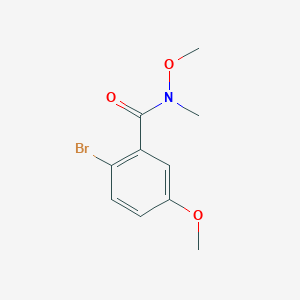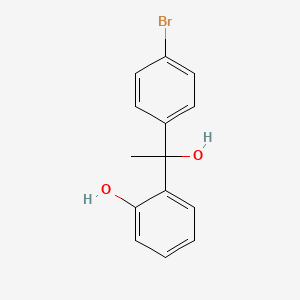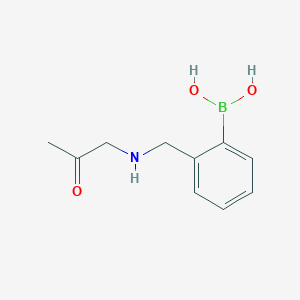![molecular formula C12H8S2 B14133779 3-(Thiophen-3-yl)benzo[b]thiophene](/img/structure/B14133779.png)
3-(Thiophen-3-yl)benzo[b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Thiophen-3-yl)benzo[b]thiophene is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a benzothiophene ring. Thiophene is a five-membered ring containing sulfur, while benzothiophene is a fused ring system that includes a benzene ring and a thiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-3-yl)benzo[b]thiophene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism can yield intermediates that undergo further transformations to form the desired compound . Another approach involves the use of aryne intermediates, where alkynyl sulfides react with aryne precursors to form the benzothiophene scaffold .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the development of green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, is gaining traction in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-(Thiophen-3-yl)benzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
3-(Thiophen-3-yl)benzo[b]thiophene has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Thiophen-3-yl)benzo[b]thiophene varies depending on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects . In materials science, the compound’s electronic properties, such as its ability to transport charge, are crucial for its function in electronic devices .
Comparación Con Compuestos Similares
3-(Thiophen-3-yl)benzo[b]thiophene can be compared with other similar compounds, such as:
Benzothiophene: A simpler analog that lacks the additional thiophene ring.
Thiophene: A five-membered sulfur-containing ring that serves as a building block for more complex heterocycles.
Benzo[b]thiophene-3-carboxaldehyde: A derivative with an aldehyde functional group, used in the synthesis of more complex molecules.
The uniqueness of this compound lies in its fused ring system, which imparts distinct electronic and structural properties that are advantageous in various applications .
Propiedades
Fórmula molecular |
C12H8S2 |
|---|---|
Peso molecular |
216.3 g/mol |
Nombre IUPAC |
3-thiophen-3-yl-1-benzothiophene |
InChI |
InChI=1S/C12H8S2/c1-2-4-12-10(3-1)11(8-14-12)9-5-6-13-7-9/h1-8H |
Clave InChI |
RTOHTQLPWLDLPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CS2)C3=CSC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(2-Methylpropan-2-yl)oxy-oxomethyl]amino]-3-phenylmethoxypropanoic acid methyl ester](/img/structure/B14133703.png)

![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate](/img/structure/B14133710.png)

![2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14133714.png)




![Ethyl 3-[(azidoacetyl)amino]benzoate](/img/structure/B14133745.png)




